![molecular formula C24H23NO4 B14413764 Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate CAS No. 84484-34-4](/img/structure/B14413764.png)
Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate is a chemical compound with the molecular formula C24H23NO4 It is characterized by the presence of an ethyl ester group, a phenyl imino group, and two benzyloxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate typically involves the reaction of 2,6-bis(benzyloxy)benzaldehyde with ethyl glycinate hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form an amine.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the benzyloxy groups.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]amino}acetate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The imine group may play a role in binding to enzymes or receptors, while the benzyloxy groups could influence the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate can be compared to other similar compounds, such as:
Ethyl (2E)-{[2,6-dimethoxyphenyl]imino}acetate: Similar structure but with methoxy groups instead of benzyloxy groups.
Ethyl (2E)-{[2,6-dihydroxyphenyl]imino}acetate: Contains hydroxy groups instead of benzyloxy groups.
Ethyl (2E)-{[2,6-dichlorophenyl]imino}acetate: Contains chloro groups instead of benzyloxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
CAS No. |
84484-34-4 |
|---|---|
Molecular Formula |
C24H23NO4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 2-[2,6-bis(phenylmethoxy)phenyl]iminoacetate |
InChI |
InChI=1S/C24H23NO4/c1-2-27-23(26)16-25-24-21(28-17-19-10-5-3-6-11-19)14-9-15-22(24)29-18-20-12-7-4-8-13-20/h3-16H,2,17-18H2,1H3 |
InChI Key |
TULXIMSQWYNMMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=NC1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





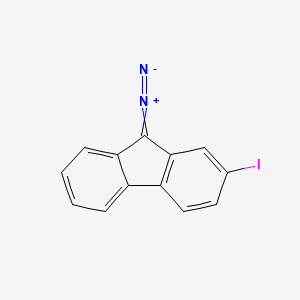
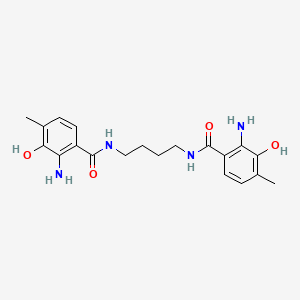
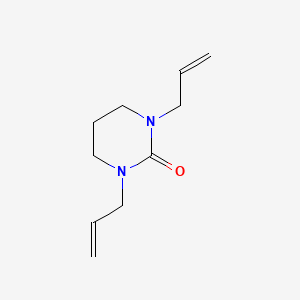

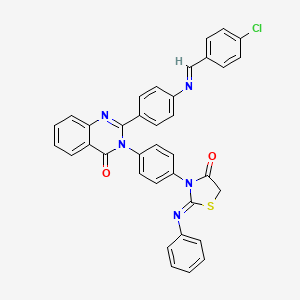
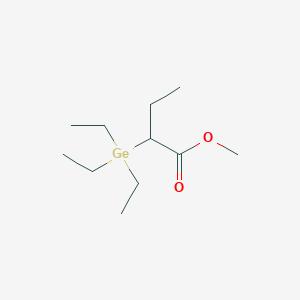


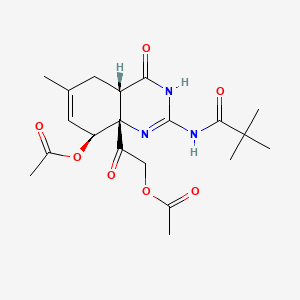

![5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14413763.png)
